molecular formula C11H11BrN2 B8301420 5-Benzyl-4-bromo-1-methyl-1H-pyrazole

5-Benzyl-4-bromo-1-methyl-1H-pyrazole

Cat. No.: B8301420
M. Wt: 251.12 g/mol
InChI Key: HSILBGLXKSWKOO-UHFFFAOYSA-N
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Description

5-Benzyl-4-bromo-1-methyl-1H-pyrazole is a high-purity chemical intermediate designed for research and development applications. As a brominated, N-alkylated pyrazole, this compound serves as a versatile scaffold in medicinal chemistry and drug discovery. The pyrazole core is a privileged structure in pharmacology, known to be present in compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The bromine atom at the 4-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships . The benzyl and methyl groups on the nitrogen atoms modulate the compound's lipophilicity and electronic characteristics, influencing its pharmacokinetic profile and target binding. Researchers value this reagent for constructing novel molecular libraries aimed at developing new therapeutic agents and biochemical probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-benzyl-4-bromo-1-methylpyrazole

InChI

InChI=1S/C11H11BrN2/c1-14-11(10(12)8-13-14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

HSILBGLXKSWKOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

1-Benzyl-4-bromo-1H-pyrazole (CAS 50877-41-3)

  • Molecular Weight : 237.10 g/mol (vs. ~265–270 g/mol estimated for the target compound due to the additional methyl group).
  • LogP (XLogP3) : 2.5, indicating moderate lipophilicity. The absence of a methyl group at position 1 and the benzyl group’s position may reduce steric hindrance compared to the target compound.
  • Synthesis : Prepared via benzylation of 4-bromopyrazole using benzyl chloride under basic conditions (93% yield) .

5-Bromo-3-methyl-1-phenylpyrazole (CAS 41327-15-5)

  • Structure : Bromo at position 5, methyl at position 3, and phenyl at position 1 .
  • Molecular Weight : 237.1 g/mol. The phenyl group (vs. benzyl in the target compound) reduces lipophilicity (lower LogP).
  • Applications : Commercial availability (e.g., suppliers like Chemenu) suggests utility as a synthetic intermediate .

Functional Group Variations

4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Structure : Bromo at position 4, bromomethyl at position 5, and a ketone group .
  • Molecular Weight : 331 g/mol (from LC/MS data). The dual bromine substitution enhances electrophilicity, enabling diverse reactivity.
  • Synthesis : Method A4 (unspecified) yielded a product with 100% LC/MS intensity, suggesting high purity .

(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzoate

  • Structure : Ester-linked 4-bromobenzoate group at position 4, chloro at position 5 .

Key Research Findings

  • Synthetic Efficiency : Benzyl-substituted pyrazoles (e.g., 1-benzyl-4-bromo-1H-pyrazole) are synthesized efficiently (93% yield) via nucleophilic substitution .
  • Positional Effects : Bromine at position 4 (vs. 5) may alter electronic properties, affecting reactivity in Suzuki-Miyaura couplings .
  • Commercial Relevance : Compounds like 5-bromo-3-methyl-1-phenylpyrazole are commercially available, highlighting their demand as building blocks .

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example:

CH3NHNH2+RC(O)CH2C(O)R’1-methyl-1H-pyrazole derivative+2H2O\text{CH}3\text{NHNH}2 + \text{RC(O)CH}2\text{C(O)R'} \rightarrow \text{1-methyl-1H-pyrazole derivative} + 2\text{H}2\text{O}

Yields exceeding 70% are achieved using acetic acid as a catalyst at reflux.

Table 1: Comparison of Cyclocondensation Conditions

DiketoneCatalystTemperature (°C)Yield (%)
AcetylacetoneH₂SO₄12068
Ethyl acetoacetateAcOH10072
DibenzoylmethanePTSA8065

Regioselective Bromination at the 4-Position

Bromination of 1-methyl-1H-pyrazole proceeds via electrophilic substitution. N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the 4-position, avoiding di-substitution. Alternative methods include:

  • Molecular bromine (Br₂) : Requires strict temperature control (−10°C) to minimize side products.

  • Copper(II) bromide (CuBr₂) : Effective in acetonitrile at 25°C but yields lower regioselectivity (∼75%).

Table 2: Bromination Efficiency Under Varied Conditions

ReagentSolventTemperature (°C)Selectivity (%)Yield (%)
NBSCH₂Cl₂09885
Br₂CHCl₃−109078
CuBr₂CH₃CN257565

Benzylation at the 5-Position

Benzylation is achieved through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling . The SNAr route employs benzyl bromide with a strong base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity, achieving yields up to 88%.

Alternative approaches:

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling with benzylamine (limited by competing N-methyl group reactivity).

  • Direct alkylation : Benzyl chloride with NaH in THF (lower yields due to steric effects).

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization by ¹H NMR confirms substituent positions:

  • 1-methyl group : Singlet at δ 3.85 ppm.

  • 4-bromo : Deshielded proton at δ 7.52 ppm (d, J = 2.1 Hz).

  • 5-benzyloxy : Aromatic multiplet at δ 7.32–7.45 ppm.

Challenges and Optimization Strategies

  • Regioselectivity in bromination : Competing 3- and 5-bromo isomers are minimized using NBS at low temperatures.

  • Benzylation efficiency : Electron-deficient pyrazoles require activated benzylating agents (e.g., benzyl triflate).

  • Stability : The bromine atom may undergo elimination under harsh conditions, necessitating inert atmospheres.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to improve heat transfer during exothermic bromination. Solvent recovery systems (e.g., distillation for DMF) reduce costs and environmental impact.

Q & A

Basic: What synthetic routes are commonly used to prepare 5-Benzyl-4-bromo-1H-pyrazole derivatives, and how are intermediates characterized?

Answer:
A typical synthesis involves cyclization of substituted hydrazides or hydrazines with carbonyl-containing precursors. For example:

  • Step 1 : Cyclization of ethyl acetoacetate derivatives with phenylhydrazine forms the pyrazole core .
  • Step 2 : Bromination at the 4-position using reagents like PBr3\text{PBr}_3 or NBS\text{NBS}, followed by benzylation at the 5-position via nucleophilic substitution or coupling reactions .
  • Intermediate characterization : IR spectroscopy identifies carbonyl stretches (~1700 cm1^{-1}) and NH/NH2_2 groups. 1H NMR^1\text{H NMR} confirms regiochemistry (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.5 ppm) .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of 5-Benzyl-4-bromo-1-methyl-1H-pyrazole?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles between substituents (e.g., benzyl vs. pyrazole ring) .
  • NMR : 13C NMR^{13}\text{C NMR} distinguishes brominated carbons (δ 95–110 ppm) and quaternary carbons. 1H-13C HSQC^1\text{H-}^{13}\text{C HSQC} correlates methyl groups (δ 1.8–2.5 ppm) to adjacent carbons .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+[M+H]^+ at m/z 295.03 for C11_{11}H11_{11}BrN2+_2^+ ) .

Advanced: How can regioselectivity challenges during bromination of pyrazole derivatives be addressed?

Answer:
Regioselectivity depends on electronic and steric factors :

  • Directing groups : Electron-donating groups (e.g., -OCH3_3) at the 3-position favor bromination at the 4-position .
  • Reagent choice : NBS\text{NBS} in DMF selectively brominates less hindered positions, while PBr3\text{PBr}_3 may lead to multiple substitutions .
  • Computational modeling : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity indices. For example, Fukui fkf_k^- values identify nucleophilic sites .

Advanced: What strategies improve yields in multi-step syntheses of this compound?

Answer:

  • Optimized reaction conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates pure intermediates. Recrystallization from ethanol removes byproducts (e.g., dibrominated species) .
  • Catalysis : Pd-catalyzed Suzuki coupling for benzylation (e.g., 5-bromo-pyrazole + benzylboronic acid) achieves >80% yield .

Advanced: How do electronic effects of substituents influence cross-coupling reactivity in 5-Benzyl-4-bromo-1H-pyrazole?

Answer:

  • Electron-withdrawing groups (e.g., -Br, -CN) activate the pyrazole ring for nucleophilic aromatic substitution (SNAr) but deactivate it for Pd-catalyzed couplings .
  • Benzyl groups : Enhance stability during Stille couplings due to steric protection of the reactive site .
  • Case study : 4-Bromo derivatives show faster reaction rates in Suzuki-Miyaura couplings compared to 3-bromo isomers (TOF = 12 h1^{-1} vs. 5 h1^{-1}) .

Basic: What are key considerations when designing pharmacological assays for pyrazole derivatives?

Answer:

  • Assay type : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity (e.g., against S. aureus or E. coli) .
  • Control compounds : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Data interpretation : IC50_{50} values <10 µM suggest high potency; structural analogs with electron-withdrawing groups often show enhanced activity .

Advanced: How should researchers resolve conflicting bioactivity data in pyrazole-based compounds?

Answer:

  • Structural analogs : Compare substituent effects (e.g., 5-benzyl vs. 5-phenyl derivatives) to identify pharmacophores .
  • Assay variability : Replicate experiments under standardized conditions (pH, temperature) to minimize false negatives .
  • Meta-analysis : Cross-reference with databases (e.g., PubChem) to validate outliers. For example, 4-bromo derivatives may exhibit lower cytotoxicity than 5-bromo analogs .

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